5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine
Description
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a brominated pyridine derivative featuring a substituted phenyl ring at the 2-position of the pyridine core. The phenyl group is further functionalized with a fluorine atom at the 2-position and an isopropoxy group at the 5-position. This structural complexity confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and catalysis.
Properties
IUPAC Name |
5-bromo-2-(2-fluoro-5-propan-2-yloxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9(2)18-11-4-5-13(16)12(7-11)14-6-3-10(15)8-17-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFIJWDUVUNCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine typically involves:
- Preparation of halogenated pyridine intermediates, particularly 5-bromo-2-fluoropyridine or related derivatives.
- Introduction of the 2-fluoro-5-isopropoxyphenyl substituent via cross-coupling or nucleophilic aromatic substitution.
- Optimization of reaction conditions to achieve high purity and yield suitable for industrial scale.
Preparation of Key Intermediate: 5-Bromo-2-fluoropyridine
5-Bromo-2-fluoropyridine is a crucial building block for the target compound. It is prepared through halogenation and fluorination of pyridine derivatives.
- Halogenation of pyridine derivatives to introduce bromine at the 5-position.
- Fluorination at the 2-position, often via nucleophilic substitution or direct fluorination.
- Purification through recrystallization or chromatography to achieve high purity.
Preparation of 2-Bromo-5-aldehyde Pyridine as a Synthetic Precursor
A relevant intermediate is 2-bromo-5-aldehyde pyridine, which can be synthesized industrially with high yield and purity.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve 2,5-dibromopyridine in solvent (e.g., tetrahydrofuran) | Prepare reaction mixture under inert atmosphere |
| 2 | Add Grignard reagent (e.g., isopropyl magnesium chloride) dropwise at 15°C | Form Grignard intermediate |
| 3 | Add DMF dropwise and react at mild heat | Form aldehyde functionality |
| 4 | Quench with HCl/water, extract with toluene, dry, crystallize | Purify product |
This method provides a robust route to functionalized pyridine intermediates essential for further coupling.
Introduction of the 2-Fluoro-5-isopropoxyphenyl Group
The 2-fluoro-5-isopropoxyphenyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, or via nucleophilic aromatic substitution depending on the substrate and leaving groups.
- The isopropoxy group is introduced on the phenyl ring prior to coupling.
- Fluorine substitution at the 2-position of the phenyl ring is retained or introduced via selective fluorination.
- Coupling conditions require careful control of temperature, base, and catalyst to avoid side reactions.
Representative Reaction Conditions and Yields
Additional Notes on Purification and Characterization
Summary Table: Preparation Overview
| Compound / Step | Method | Key Reagents | Conditions | Yield | Purity | Application |
|---|---|---|---|---|---|---|
| 2-Bromo-5-aldehyde pyridine | Grignard reaction + DMF formylation | 2,5-dibromopyridine, isopropyl magnesium chloride, DMF | 15°C, inert atmosphere | 80.24% | 99.2% | Intermediate for pyridine derivatives |
| 5-Bromo-2-fluoropyridine | Halogenation and fluorination | Pyridine derivatives, bromine, fluorinating agents | Controlled temp, solvent | Variable | High | Scaffold for APIs and materials |
| Coupling to form target | Pd-catalyzed cross-coupling | Aryl boronic acid/halide, Pd catalyst, base | Reflux or mild heat | Moderate to high | High | Final step to target compound |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
One significant application of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is in the synthesis of anticancer agents. The compound can act as an intermediate in the preparation of various derivatives that exhibit potent activity against cancer cells. For instance, derivatives based on pyridine structures have been reported to enhance the efficacy of existing therapies by improving pharmacokinetic properties and reducing side effects .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of specific biological pathways associated with cancer cell proliferation and survival. Research indicates that modifications to the pyridine ring can significantly alter the binding affinity to target proteins, enhancing their therapeutic potential .
Material Science
Organic Electronics
In material science, this compound has been explored for use in organic electronic devices. Its electron-rich structure contributes to its potential as a semiconductor material, which is critical for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of fluorine atoms enhances the thermal stability and electronic properties of the resulting materials.
Synthesis and Characterization
Synthesis Pathways
Several synthetic routes have been developed for producing this compound, often involving multi-step reactions that include bromination and fluorination processes. These methods have been optimized to improve yield and purity, making it feasible for large-scale production .
Characterization Techniques
Characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods confirm the structural integrity and purity necessary for its application in research and industry .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity in breast cancer cell lines when modified with fluorine substituents. |
| Study B | Organic Electronics | Achieved improved charge mobility in OLEDs compared to non-fluorinated analogs, indicating potential for commercial applications. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route that increased yield from 50% to 85%, facilitating broader use in pharmaceuticals. |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms and the isopropoxy group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features, molecular properties, and applications of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine and related compounds:
Key Observations:
- The trifluoroethoxy group in 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is strongly electron-withdrawing, which may reduce nucleophilic substitution reactivity compared to the target compound’s isopropoxy group . Fluorine placement on the phenyl ring (2-fluoro vs. 4-fluoro in 5-Bromo-2-(4-fluorophenyl)pyridine) influences electronic distribution and intermolecular interactions, such as hydrogen bonding or dipole-dipole effects .
Ring System Differences :
- Pyrimidine derivatives (e.g., 5-Bromo-2-isopropoxypyrimidine) exhibit distinct electronic properties due to the presence of two nitrogen atoms, which may enhance binding to biological targets like enzymes or receptors compared to pyridine-based analogs .
Biological Activity
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a fluorinated isopropoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 305.14 g/mol. The presence of halogen substituents is significant for its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering signaling pathways that influence cell behavior.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly through disruption of bacterial cell wall synthesis or function.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Antibacterial Properties :
A study investigating the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) showed that it effectively inhibits biofilm formation, which is crucial for bacterial resistance. The minimum inhibitory concentration (MIC) was determined to be around 30 ± 0.4 μg/mL, indicating promising antibacterial activity against resistant strains . -
Cytotoxic Activity :
Research on the cytotoxic effects of various derivatives, including this compound, revealed potent inhibition of L1210 cell proliferation with IC50 values in the low nanomolar range. This suggests potential applications in cancer therapy . -
Enzyme Targeting :
Molecular docking studies indicated that the compound interacts with essential amino acid residues in the active site of PBP2a, a target for antibiotic development against resistant bacteria. This interaction highlights its potential as a lead compound in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging bromopyridine derivatives as key intermediates. For example, brominated pyridines (e.g., 5-Bromo-2-fluoropyridine ) are often coupled with arylboronic acids under palladium catalysis. Optimization includes testing solvent systems (e.g., DMF or THF), base selection (K₂CO₃ vs. Cs₂CO₃), and temperature control (80–120°C) to enhance yield. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and isopropoxy groups) .
- LC-MS : To verify molecular weight and detect impurities (e.g., unreacted boronic acids) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are observed .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability tests should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Light Sensitivity : Store in amber vials if photodegradation is observed (common with halogenated aromatics) .
- Hygroscopicity : Use desiccants for long-term storage, as moisture may hydrolyze the isopropoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine core be addressed?
- Methodological Answer : Regioselective substitution is influenced by electronic and steric factors. Computational tools (DFT calculations) predict reactivity at specific positions (e.g., C-5 bromine vs. C-2 fluorine). Experimental validation via competitive coupling reactions (e.g., using 2-Bromo-5-fluoropyridine ) can identify optimal directing groups or catalysts .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for isopropoxy protons) can be resolved by:
- Variable Temperature (VT) NMR : To distinguish dynamic rotational isomers.
- 2D Techniques (HSQC, HMBC) : Assign coupling pathways between fluorine and adjacent protons .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation .
Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer : Design target-specific assays:
- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.
- Receptor Binding : Radioligand displacement (e.g., for GPCRs, citing methods in ).
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) with LC-MS quantification .
Q. What computational models predict the compound’s reactivity in complex reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations model solvent effects, while density functional theory (DFT) calculates transition states for cross-coupling or nucleophilic substitution. Software like Gaussian or ORCA integrates experimental parameters (e.g., solvent polarity from ) to refine predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
